N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-(4-NITROPHENOXY)ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-(4-NITROPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole core. The ethoxyphenyl and nitrophenoxy groups are introduced through substitution reactions. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and nitrophenol. The reaction conditions often involve refluxing in organic solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-(4-NITROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The ethoxy and nitrophenoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-(4-NITROPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as UV absorbers or stabilizers.
Mechanism of Action
The mechanism of action of N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-(4-NITROPHENOXY)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)acetamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-(4-NITROPHENOXY)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H21N5O5 |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C23H21N5O5/c1-3-32-18-8-4-16(5-9-18)27-25-21-12-15(2)20(13-22(21)26-27)24-23(29)14-33-19-10-6-17(7-11-19)28(30)31/h4-13H,3,14H2,1-2H3,(H,24,29) |
InChI Key |
XCUPBZSRVVHNQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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